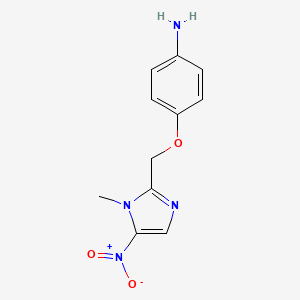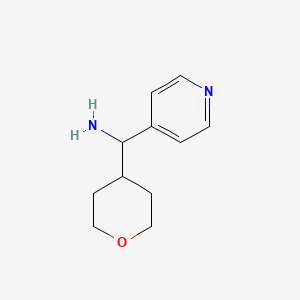
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound that features a pyridine ring and a tetrahydropyran ring connected via a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures, followed by the addition of pyridine-4-carboxaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the pyridine ring to piperidine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)amine
- Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanol
- Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)carboxamide
Uniqueness
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is unique due to its specific combination of a pyridine ring and a tetrahydropyran ring connected via a methanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
oxan-4-yl(pyridin-4-yl)methanamine |
InChI |
InChI=1S/C11H16N2O/c12-11(9-1-5-13-6-2-9)10-3-7-14-8-4-10/h1-2,5-6,10-11H,3-4,7-8,12H2 |
InChI-Schlüssel |
PHPCZKXXBSAOLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C(C2=CC=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


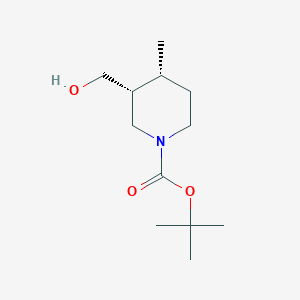
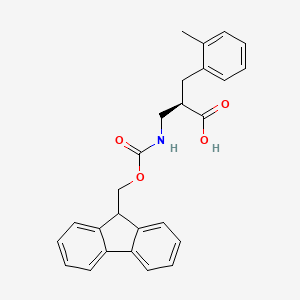


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)


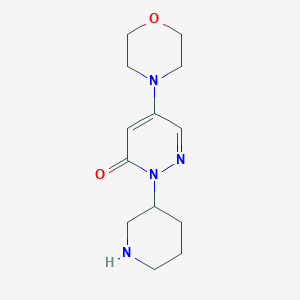

![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)
